molecular formula C10H21NO B13221813 1-(1-Aminopropan-2-yl)-3,3-dimethylcyclopentan-1-ol

1-(1-Aminopropan-2-yl)-3,3-dimethylcyclopentan-1-ol

Cat. No.: B13221813
M. Wt: 171.28 g/mol
InChI Key: HEGUGTNCYDTWIX-UHFFFAOYSA-N
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Description

1-(1-Aminopropan-2-yl)-3,3-dimethylcyclopentan-1-ol is a chemical compound with a unique structure that includes an amino group and a hydroxyl group attached to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Aminopropan-2-yl)-3,3-dimethylcyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of 3,3-dimethylcyclopentanone with isopropylamine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

1-(1-Aminopropan-2-yl)-3,3-dimethylcyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Aminopropan-2-yl)-3,3-dimethylcyclopentan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminopropan-2-yl)-3,3-dimethylcyclopentan-1-ol involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various cellular pathways, influencing processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-Aminopropan-2-yl)-3,3-dimethylcyclopentan-1-ol is unique due to its cyclopentane ring structure, which imparts specific steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(1-aminopropan-2-yl)-3,3-dimethylcyclopentan-1-ol

InChI

InChI=1S/C10H21NO/c1-8(6-11)10(12)5-4-9(2,3)7-10/h8,12H,4-7,11H2,1-3H3

InChI Key

HEGUGTNCYDTWIX-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CCC(C1)(C)C)O

Origin of Product

United States

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